Cysteine protease inhibitor-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de proteasa de cisteína-3 es un inhibidor específico de las proteasas de cisteína, que son una clase principal de enzimas proteolíticas implicadas en diversos procesos fisiológicos y patológicos. Estas enzimas desempeñan funciones cruciales en el catabolismo de proteínas, las respuestas inmunitarias y la señalización celular. Los inhibidores de proteasas de cisteína son esenciales para regular la actividad de estas enzimas y prevenir la proteólisis no deseada.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

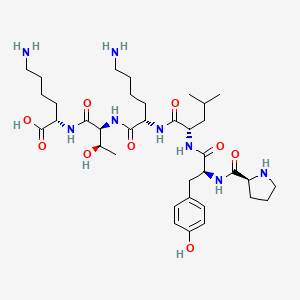

La síntesis del inhibidor de proteasa de cisteína-3 normalmente implica el uso de técnicas de síntesis de péptidos. El proceso comienza con la selección de los residuos de aminoácidos apropiados, que luego se acoplan secuencialmente mediante síntesis de péptidos en fase sólida. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida y la N-hidroxisuccinimida para facilitar la formación de enlaces peptídicos. El producto final se purifica mediante cromatografía líquida de alta resolución.

Métodos de producción industrial

La producción industrial del inhibidor de proteasa de cisteína-3 implica la síntesis de péptidos a gran escala utilizando sintetizadores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la consistencia. El producto final suele liofilizarse y almacenarse en condiciones controladas para mantener la estabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de proteasa de cisteína-3 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El grupo tiol del residuo de cisteína puede oxidarse para formar enlaces disulfuro.

Reducción: Los enlaces disulfuro pueden reducirse a grupos tiol mediante agentes reductores como el ditiotreitol.

Sustitución: El inhibidor puede sufrir reacciones de sustitución nucleófila, particularmente en los enlaces peptídicos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol o β-mercaptoetanol.

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas o reducidas del inhibidor, así como derivados sustituidos con enlaces peptídicos modificados.

Aplicaciones Científicas De Investigación

El inhibidor de proteasa de cisteína-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar los mecanismos de la proteólisis y la inhibición enzimática.

Biología: Se emplea en la investigación de procesos celulares que implican proteasas, como la apoptosis y la autofagia.

Medicina: Se investiga como un posible agente terapéutico para enfermedades que implican actividad de proteasa desregulada, como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de inhibidores de proteasas para aplicaciones agrícolas y biotecnológicas.

Mecanismo De Acción

El inhibidor de proteasa de cisteína-3 ejerce sus efectos uniéndose al sitio activo de las proteasas de cisteína, bloqueando así su actividad catalítica. El inhibidor forma un enlace covalente con el grupo tiol del residuo de cisteína en el sitio activo de la enzima, evitando la unión del sustrato y la proteólisis posterior. Esta interacción es altamente específica y reversible, lo que permite una regulación precisa de la actividad de la proteasa.

Comparación Con Compuestos Similares

Compuestos similares

Cistatina C: Un inhibidor natural de proteasa de cisteína que se encuentra en los tejidos y fluidos humanos.

E-64: Un inhibidor sintético de proteasa de cisteína con actividad de amplio espectro.

Leupeptina: Un inhibidor microbiano de proteasas de cisteína y serina.

Singularidad

El inhibidor de proteasa de cisteína-3 es único en su alta especificidad para ciertas proteasas de cisteína, lo que lo convierte en una valiosa herramienta para estudiar vías proteolíticas específicas. A diferencia de los inhibidores de amplio espectro, permite la inhibición dirigida sin afectar a otras proteasas, lo que reduce el riesgo de efectos fuera del objetivo.

Propiedades

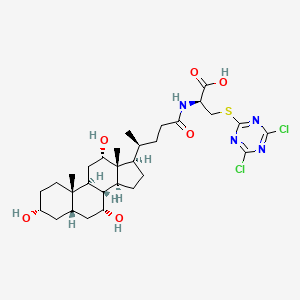

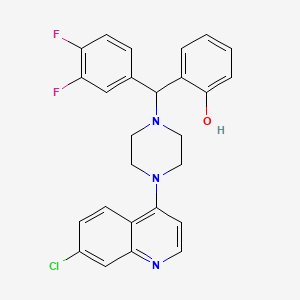

Fórmula molecular |

C26H22ClF2N3O |

|---|---|

Peso molecular |

465.9 g/mol |

Nombre IUPAC |

2-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]phenol |

InChI |

InChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2 |

Clave InChI |

VBYITYHKLOIIBW-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)